molecular formula C14H14O9 B12726345 3-Galloylshikimic acid CAS No. 110082-91-2

3-Galloylshikimic acid

Cat. No.: B12726345
CAS No.: 110082-91-2
M. Wt: 326.25 g/mol
InChI Key: CFCRCJAHPCJZLP-FOGDFJRCSA-N
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Description

3-Galloylshikimic acid is a naturally occurring phenolic compound with the molecular formula C14H14O9. It is a derivative of shikimic acid, esterified with gallic acid. This compound is known for its presence in various plants and its potential biological activities, including antioxidant and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Galloylshikimic acid typically involves the esterification of shikimic acid with gallic acid. This reaction can be catalyzed by acidic or enzymatic conditions. For instance, one common method involves the use of a strong acid like sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound often relies on the extraction from plant sources rich in this compound. Techniques such as solvent extraction, followed by purification using chromatographic methods, are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 3-Galloylshikimic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various esters, ethers, and oxidized derivatives, which can have different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Galloylshikimic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

3-Galloylshikimic acid is unique due to its combined properties of shikimic acid and gallic acid. Similar compounds include:

These compounds share similar structural features but differ in the number and position of galloyl groups, which influence their biological activities and applications .

Properties

CAS No.

110082-91-2

Molecular Formula

C14H14O9

Molecular Weight

326.25 g/mol

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H14O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h2-4,9-10,12,15-19H,1H2,(H,20,21)/t9-,10-,12+/m1/s1

InChI Key

CFCRCJAHPCJZLP-FOGDFJRCSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Origin of Product

United States

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